molecular formula C19H21N3O3 B2986802 methyl 4-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl)benzoate CAS No. 2319639-63-7

methyl 4-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl)benzoate

Cat. No.: B2986802
CAS No.: 2319639-63-7
M. Wt: 339.395
InChI Key: FXZMNTOULAWWOR-UHFFFAOYSA-N
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Description

Methyl 4-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl)benzoate is an intriguing chemical compound with a unique structure that contributes to its diverse range of applications in various scientific fields. The compound features a combination of pyrazolyl and azabicyclic moieties, enhancing its potential for interaction with various biological and chemical systems.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Initial Synthesis: : The synthesis of methyl 4-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl)benzoate often begins with the preparation of the pyrazole ring. This can be achieved by reacting hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions to form the pyrazole core.

  • Azabicyclic Moiety Formation: : The azabicyclic structure can be synthesized using a Diels-Alder reaction, where a diene and a dienophile react under thermal or catalytic conditions to form the bicyclic core.

  • Final Assembly: : The two moieties are then coupled together using a suitable coupling reagent, such as EDCI or DCC, under mild conditions. The final product is purified through recrystallization or chromatography techniques.

Industrial Production Methods

Industrial production of this compound may involve optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Additionally, large-scale production might leverage continuous flow reactors to streamline the synthesis process.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, typically facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate, leading to modifications on the pyrazole or benzoate moieties.

  • Reduction: : Reduction reactions, often using reagents like lithium aluminum hydride or sodium borohydride, can alter the azabicyclic core or other functional groups within the compound.

  • Substitution: : Various substitution reactions can occur, such as nucleophilic or electrophilic substitution, affecting the pyrazole or benzene rings.

Common Reagents and Conditions

  • Oxidizing Agents: : Hydrogen peroxide, potassium permanganate

  • Reducing Agents: : Lithium aluminum hydride, sodium borohydride

  • Solvents: : Dimethyl sulfoxide (DMSO), dichloromethane (DCM), ethanol

Major Products

The major products formed from these reactions often include derivatives with modified functional groups that can further interact with biological or chemical entities, enhancing their applicability.

Scientific Research Applications

Methyl 4-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl)benzoate is employed in various scientific research applications:

  • Chemistry: : Used as a precursor for more complex chemical compounds, aiding in the development of new materials.

  • Biology: : Serves as a molecular probe to study biological pathways and interactions.

  • Medicine: : Investigated for its potential therapeutic properties, particularly in targeting specific receptors or enzymes.

  • Industry: : Utilized in the synthesis of specialized chemicals and materials with unique properties.

Mechanism of Action

The compound's mechanism of action involves interacting with molecular targets, such as receptors or enzymes. Its unique structure allows it to fit into specific binding sites, triggering or inhibiting biological pathways. The azabicyclic core enhances its binding affinity, while the pyrazole moiety contributes to its specificity.

Comparison with Similar Compounds

Compared to similar compounds, methyl 4-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl)benzoate stands out due to its unique combination of structural features. Similar compounds include:

  • Methyl 4-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[2.2.1]heptane-8-carbonyl)benzoate: : A similar structure but with a different bicyclic framework.

  • Ethyl 4-((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl)benzoate: : Features an imidazole ring instead of pyrazole, altering its interaction profile.

Conclusion

This compound is a compound with multifaceted applications across various scientific disciplines. Its unique structure and chemical properties make it a valuable subject of study and application in both research and industry.

Properties

IUPAC Name

methyl 4-(3-pyrazol-1-yl-8-azabicyclo[3.2.1]octane-8-carbonyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O3/c1-25-19(24)14-5-3-13(4-6-14)18(23)22-15-7-8-16(22)12-17(11-15)21-10-2-9-20-21/h2-6,9-10,15-17H,7-8,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXZMNTOULAWWOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)N2C3CCC2CC(C3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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